Cas no 2228238-37-5 (4-(5-bromofuran-2-yl)oxane-2,6-dione)

4-(5-Bromofuran-2-yl)oxane-2,6-dione is a brominated heterocyclic compound featuring a furan ring linked to a dioxane moiety. This structure offers versatility as a synthetic intermediate in organic and medicinal chemistry, particularly in the development of pharmacologically active molecules. The bromine substituent enhances reactivity, enabling selective cross-coupling reactions such as Suzuki or Sonogashira couplings for further functionalization. Its rigid fused-ring system contributes to conformational stability, making it valuable in scaffold design for drug discovery. The compound’s balanced lipophilicity and electronic properties also facilitate its use in materials science, particularly in the synthesis of advanced polymers or functionalized materials. Suitable for controlled modifications under standard laboratory conditions.
4-(5-bromofuran-2-yl)oxane-2,6-dione structure
2228238-37-5 structure
商品名:4-(5-bromofuran-2-yl)oxane-2,6-dione
CAS番号:2228238-37-5
MF:C9H7BrO4
メガワット:259.053482294083
CID:6455074
PubChem ID:165678732

4-(5-bromofuran-2-yl)oxane-2,6-dione 化学的及び物理的性質

名前と識別子

    • 4-(5-bromofuran-2-yl)oxane-2,6-dione
    • EN300-1914792
    • 2228238-37-5
    • インチ: 1S/C9H7BrO4/c10-7-2-1-6(13-7)5-3-8(11)14-9(12)4-5/h1-2,5H,3-4H2
    • InChIKey: NNYBZUHKGIPGBK-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C2CC(=O)OC(C2)=O)O1

計算された属性

  • せいみつぶんしりょう: 257.95277g/mol
  • どういたいしつりょう: 257.95277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 56.5Ų

4-(5-bromofuran-2-yl)oxane-2,6-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1914792-2.5g
4-(5-bromofuran-2-yl)oxane-2,6-dione
2228238-37-5
2.5g
$2688.0 2023-09-17
Enamine
EN300-1914792-1.0g
4-(5-bromofuran-2-yl)oxane-2,6-dione
2228238-37-5
1g
$1371.0 2023-06-01
Enamine
EN300-1914792-0.1g
4-(5-bromofuran-2-yl)oxane-2,6-dione
2228238-37-5
0.1g
$1207.0 2023-09-17
Enamine
EN300-1914792-5g
4-(5-bromofuran-2-yl)oxane-2,6-dione
2228238-37-5
5g
$3977.0 2023-09-17
Enamine
EN300-1914792-10g
4-(5-bromofuran-2-yl)oxane-2,6-dione
2228238-37-5
10g
$5897.0 2023-09-17
Enamine
EN300-1914792-0.25g
4-(5-bromofuran-2-yl)oxane-2,6-dione
2228238-37-5
0.25g
$1262.0 2023-09-17
Enamine
EN300-1914792-0.5g
4-(5-bromofuran-2-yl)oxane-2,6-dione
2228238-37-5
0.5g
$1316.0 2023-09-17
Enamine
EN300-1914792-0.05g
4-(5-bromofuran-2-yl)oxane-2,6-dione
2228238-37-5
0.05g
$1152.0 2023-09-17
Enamine
EN300-1914792-5.0g
4-(5-bromofuran-2-yl)oxane-2,6-dione
2228238-37-5
5g
$3977.0 2023-06-01
Enamine
EN300-1914792-10.0g
4-(5-bromofuran-2-yl)oxane-2,6-dione
2228238-37-5
10g
$5897.0 2023-06-01

4-(5-bromofuran-2-yl)oxane-2,6-dione 関連文献

4-(5-bromofuran-2-yl)oxane-2,6-dioneに関する追加情報

Comprehensive Overview of 4-(5-bromofuran-2-yl)oxane-2,6-dione (CAS No. 2228238-37-5): Properties, Applications, and Research Insights

The compound 4-(5-bromofuran-2-yl)oxane-2,6-dione (CAS No. 2228238-37-5) is a specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structural features, including the bromofuran moiety and the oxane-2,6-dione ring, make it a versatile intermediate for synthesizing complex molecules. Researchers are particularly interested in its potential applications in drug discovery, where its heterocyclic framework could serve as a scaffold for bioactive compounds targeting inflammation, metabolic disorders, and other therapeutic areas.

In recent years, the demand for furan-derived compounds like 4-(5-bromofuran-2-yl)oxane-2,6-dione has surged due to their role in green chemistry and sustainable synthesis. The bromine substitution at the 5-position of the furan ring enhances its reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, which are pivotal in modern medicinal chemistry. This aligns with the growing trend of halogenated intermediates in API (Active Pharmaceutical Ingredient) development, a topic frequently searched in academic and industrial databases.

From a structural perspective, the oxane-2,6-dione component introduces rigidity and stereochemical control, which are critical for designing molecules with high binding affinity. Computational studies, including molecular docking and QSAR modeling, often highlight such frameworks for their drug-like properties. These methodologies are currently trending in AI-driven drug discovery platforms, addressing common user queries like "how to optimize heterocyclic scaffolds for bioavailability" or "role of furan derivatives in kinase inhibitors."

Another hot topic tied to CAS No. 2228238-37-5 is its potential in material science, particularly in polymer chemistry. The dione functionality allows for polymerization or copolymerization, contributing to biodegradable materials—a key focus area amid global sustainability efforts. Searches for "biodegradable polymer precursors" or "furan-based monomers" often intersect with discussions about this compound's utility.

Quality control and analytical characterization of 4-(5-bromofuran-2-yl)oxane-2,6-dione are also frequently discussed. Techniques like HPLC purity analysis, NMR spectroscopy, and mass spectrometry are essential for verifying its structural integrity, a concern echoed in forums and research papers. This underscores the compound's relevance in high-precision synthetic workflows.

In summary, 4-(5-bromofuran-2-yl)oxane-2,6-dione (CAS No. 2228238-37-5) represents a multifaceted tool for researchers exploring drug design, sustainable chemistry, and advanced materials. Its alignment with trending scientific inquiries ensures its continued prominence in peer-reviewed literature and industrial applications.

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